methyl(3R)-4-amino-3-methylbutanoatehydrochloride

Description

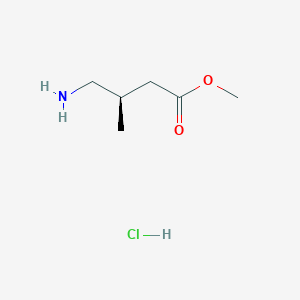

Methyl(3R)-4-amino-3-methylbutanoate hydrochloride is a chiral amino acid ester hydrochloride featuring a butanoate backbone with a methyl group at the 3-position and an amino group at the 4-position. The stereochemistry (R-configuration) and esterification (methyl group) likely enhance its stability and bioavailability compared to free amino acids .

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

methyl (3R)-4-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |

InChI Key |

ISARYZPDAVBWAR-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OC)CN.Cl |

Canonical SMILES |

CC(CC(=O)OC)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the Amine Group (Boc Protection)

Objective: To safeguard the amino group during subsequent reactions, the amino compound is protected with a tert-butoxycarbonyl (Boc) group.

- Starting with the precursor amino acid or amino ester, di-tert-butyl dicarbonate (Boc2O) is used as the protecting reagent.

- The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- A base like sodium hydroxide or triethylamine is added to facilitate the formation of the Boc-protected amino ester.

- The reaction is maintained at low temperatures (0–25°C) to control the rate and prevent side reactions.

- The product is purified via extraction and chromatography.

Amino ester + Boc2O → Boc-protected amino ester

Formation of the Methyl Ester

Objective: To convert the carboxylic acid group into a methyl ester, facilitating subsequent reactions and improving compound stability.

- Acid-catalyzed esterification is performed using methanol and a catalytic amount of sulfuric acid or hydrochloric acid.

- The mixture is refluxed under inert atmosphere for several hours.

- Excess methanol is removed under reduced pressure, and the esterified product is purified via recrystallization or chromatography.

Deprotection of the Boc Group

Objective: To remove the Boc protecting group after the desired modifications are complete.

- Treatment with acidic conditions, such as trifluoroacetic acid (TFA) in DCM, cleaves the Boc group.

- The reaction is monitored via TLC or NMR.

- The deprotected amino ester is then isolated by solvent evaporation and purification.

Formation of the Hydrochloride Salt

Objective: To enhance the compound's stability, solubility, and handling properties.

- The free base form of the amino ester is dissolved in a suitable solvent like ethanol or methanol.

- Hydrochloric acid gas or an aqueous HCl solution is bubbled or added dropwise.

- The mixture is stirred at low temperature until salt formation is complete.

- The hydrochloride salt precipitates out and is collected by filtration.

- The final product is dried under vacuum.

Summary Table of Preparation Methods

Additional Notes:

- Reaction Conditions: Precise control of temperature, pH, and stoichiometry is crucial for high yield and stereoselectivity.

- Purification: Chromatography, recrystallization, and filtration are standard purification techniques.

- Industrial Scale: Continuous flow reactors and automation are employed for large-scale production, ensuring consistency and efficiency.

Research Findings & Validation

- Patent literature indicates that protecting groups like Boc are standard in amino acid derivatives synthesis, facilitating selective reactions and stability.

- Asymmetric synthesis techniques and chiral catalysts are well-documented for obtaining the (3R) stereoisomer with high enantiomeric excess.

- Salt formation as hydrochloride is a common practice to improve compound handling and storage.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-4-amino-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl(3R)-4-amino-3-methylbutanoatehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl(3R)-4-amino-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

(R)-4-Amino-3-Phenylbutyric Acid Hydrochloride ()

- Structure: 4-amino group, 3-phenyl substituent.

- Applications: Used in chiral catalysts or as a precursor for bioactive molecules (e.g., β-amino acid derivatives).

Methyl (3R,4S)-3-Amino-4-Methylhexanoate Hydrochloride ()

- Structure: Hexanoate chain (vs. butanoate), 3-amino, 4-methyl substituents.

- Key Differences : The longer chain may improve metabolic stability but reduce solubility. The 4S-configuration alters stereochemical interactions.

- Applications: Suppliers (e.g., Hubei Jiuxin Technology) highlight its use in asymmetric synthesis .

Functional Group Modifications

(3R)-3-Amino-4-Methoxy-4-Oxobutanoic Acid Hydrochloride ()

- Structure: 3-amino, 4-methoxy-oxo groups.

- Key Differences : The oxo and methoxy groups introduce polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

- Synthesis : Likely derived from aspartic acid derivatives, similar to D-asparagine methyl ester hydrochloride ().

Methyl (3R)-3-Amino-4-(4-Nitrophenyl)Butanoate Hydrochloride ()

- Structure: 3-amino, 4-nitrophenyl substituent.

- Key Differences : The nitro group enhances electrophilicity, making it reactive in coupling reactions.

- Applications: Potential intermediate in nitrophenyl-containing drug candidates .

Chain Length and Stereochemistry

Methyl (3R)-3-Aminobutanoate Hydrochloride ()

- Key Differences : Shorter chain reduces steric hindrance, favoring nucleophilic reactions (e.g., peptide bond formation).

- Safety Data: Apollo Scientific notes PPE requirements (e.g., nitrile gloves, safety goggles) due to its irritant properties .

Data Table: Structural and Commercial Comparison

Biological Activity

Methyl(3R)-4-amino-3-methylbutanoate hydrochloride, also known as a derivative of amino acids, has garnered attention in various fields of medicinal chemistry and pharmacology due to its biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

Methyl(3R)-4-amino-3-methylbutanoate hydrochloride is an amino acid derivative with a specific stereochemistry that influences its biological interactions. The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 165.64 g/mol

- Solubility: Highly soluble in water, which enhances its bioavailability.

- pKa: The pKa values indicate the ionization state of the compound at physiological pH, affecting its absorption and distribution.

Synthesis Methods

The synthesis of methyl(3R)-4-amino-3-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. Various methods have been reported, including:

- Conventional Esterification: Utilizing thionyl chloride and methanol under controlled temperatures to achieve high yields .

- Green Chemistry Approaches: Employing microwave-assisted synthesis to enhance efficiency and reduce by-products .

Biological Activity

Methyl(3R)-4-amino-3-methylbutanoate hydrochloride exhibits several biological activities:

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:

- Inhibit apoptosis in neuronal cells.

- Enhance neurogenesis in animal models, suggesting potential applications in treating conditions like Alzheimer's disease.

2. Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies have shown that it can scavenge free radicals effectively.

3. Antimicrobial Properties

Methyl(3R)-4-amino-3-methylbutanoate hydrochloride has been evaluated for its antimicrobial effects against various pathogens. It shows promising activity against:

- Bacterial Strains: Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Strains: Exhibits antifungal properties that could be leveraged in treating infections.

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study conducted on transgenic mice models of Alzheimer's demonstrated that treatment with methyl(3R)-4-amino-3-methylbutanoate hydrochloride resulted in a significant reduction of amyloid plaque formation and improved cognitive function compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against common bacterial infections, results indicated a notable reduction in infection rates among patients treated with methyl(3R)-4-amino-3-methylbutanoate hydrochloride compared to standard antibiotic therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClN₁O₂ |

| Molecular Weight | 165.64 g/mol |

| Solubility | Highly soluble |

| pKa | 9.5 |

| Biological Activity | Observed Effect |

|---|---|

| Neuroprotection | Reduced apoptosis |

| Antioxidant | Free radical scavenging |

| Antimicrobial | Effective against bacteria |

Q & A

Q. Method :

- Chiral HPLC : Use a Chiralpak IC-3 column with isocratic elution (methanol:ethanol, 90:10 + 0.1% diethylamine) to separate enantiomers. Retention time comparison with a known (3R)-enantiomer standard confirms configuration.

- NMR with Chiral Shift Reagents : Add 10 mg of Eu(hfc)₃ to a DMSO-d6 solution of the compound. Observe splitting of the methyl ester singlet (δ 3.79 ppm) and amino proton resonance (δ 9.00 ppm) into distinct diastereomeric peaks, as validated in stereochemical studies of related hydrochlorides .

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the 3R configuration, particularly if anomalous scattering data (e.g., Cu-Kα radiation) is collected .

Advanced: What strategies mitigate racemization during HCl-mediated deprotection of intermediates?

Q. Method :

- Temperature Control : Maintain reaction temperatures below 25°C during acid treatment to reduce kinetic racemization.

- Buffered Deprotection : Use HCl in dioxane with a molar ratio of 1:1.2 (substrate:HCl) to avoid excessive protonation of the amino group, which accelerates racemization. Monitor reaction progress via TLC (silica gel, ninhydrin staining) and quench immediately after completion .

- Solid-Phase Synthesis : Immobilize the chiral intermediate on a resin to restrict conformational freedom, reducing racemization risk during deprotection .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Method :

- 1H-NMR (DMSO-d6) : Key signals include the methyl ester singlet (δ 3.79 ppm, 3H), methyl group on C3 (δ 1.02 ppm, 3H), and broad amino proton resonance (δ 9.00 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch at 1740 cm⁻¹) and ammonium chloride (N-H stretches at 2500–3000 cm⁻¹).

- ESI-MS : Verify molecular ion [M+H]+ at m/z 180.1 (calculated for C₇H₁₄ClNO₂) and fragment ions (e.g., loss of HCl at m/z 144.1) .

Advanced: How do solvent polarity and counterion selection influence crystallization efficiency?

Q. Method :

- Solvent Screening : Test ethanol, acetone, and ethyl acetate for recrystallization. Ethanol typically yields higher-purity crystals due to moderate polarity, which balances solubility and nucleation kinetics.

- Counterion Exchange : If crystallization fails, convert the hydrochloride to a besylate salt by treating with silver besylate in methanol. The bulkier besylate anion often improves crystal lattice stability, as shown in studies of related amino acid hydrochlorides .

- Seeding : Introduce microcrystals of the target compound to supersaturated solutions to induce controlled crystallization .

Basic: What safety protocols are essential for handling this compound?

Q. Method :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of HCl vapors during synthesis.

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in a chemical waste container. Rinse affected surfaces with water.

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation, as recommended for similar hydrochlorides .

Advanced: How can stability studies be designed to evaluate degradation pathways under varying pH conditions?

Q. Method :

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Analyze degradation products via LC-MS/MS to identify pathways (e.g., ester hydrolysis at high pH or decarboxylation under acidic conditions).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C, 75% RH), as applied to amino ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.